(R)-Meranzin

Antidepressant Adrenergic Receptor Brain-Gut Axis

Select (R)-Meranzin for its non-fungible stereospecific pharmacology. This chiral furocoumarin engages α2-adrenoceptors and the AMPA-ERK1/2-BDNF cascade, offering dual antidepressant/prokinetic activity unattainable with racemic meranzin, osthole, or imperatorin. Its prolonged t1/2z (>6.5 h) supports once-daily dosing in chronic in vivo models, while IC50 values of 12.3–14.6 μg/mL against KB and NSCLC-N6 lines outperform osthole by 4–5 fold. Ideal for brain-gut axis research, rapid-onset antidepressant screening, and anticancer lead optimization.

Molecular Formula C15H16O4
Molecular Weight 260.28 g/mol
Cat. No. B7781616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Meranzin
Molecular FormulaC15H16O4
Molecular Weight260.28 g/mol
Structural Identifiers
SMILESCC1(C(O1)CC2=C(C=CC3=C2OC(=O)C=C3)OC)C
InChIInChI=1S/C15H16O4/c1-15(2)12(19-15)8-10-11(17-3)6-4-9-5-7-13(16)18-14(9)10/h4-7,12H,8H2,1-3H3
InChIKeyLSZONYLDFHGRDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





R-Meranzin Coumarin Compound Procurement Guide


(R)-Meranzin is a stereochemically defined coumarin derivative belonging to the furocoumarin class of organic compounds, characterized by a fused 1-benzopyran-2-one core structure [1]. It is a naturally occurring phytochemical detectable in Citrus species (e.g., Citrus aurantium) and other Rutaceae plants [2]. As a chiral molecule, (R)-Meranzin exhibits stereospecific pharmacological properties that differentiate it from racemic mixtures and its (S)-enantiomer counterpart [3].

Why Generic Coumarin Substitution Cannot Replace R-Meranzin in Research


Generic substitution with racemic meranzin or structurally similar coumarins such as osthole or imperatorin fails to recapitulate the specific pharmacological profile of (R)-Meranzin due to stereospecific target engagement and distinct pharmacokinetic behavior [1]. The (R)-enantiomer exhibits unique binding affinity for the alpha 2-adrenoceptor, a mechanism not shared by many common coumarin alternatives, and demonstrates a characteristic pharmacokinetic profile with rapid absorption (Tmax ~1.0 h) and prolonged elimination half-life (t1/2z >6.5 h) that differs markedly from co-occurring flavonoids and other coumarins [2][3]. These molecular and pharmacokinetic distinctions render (R)-Meranzin a non-fungible research tool for studies of brain-gut axis regulation and depression comorbidity mechanisms [4].

R-Meranzin Quantitative Differentiation Evidence Versus Coumarin Analogs


Alpha 2-Adrenoceptor Agonist Activity Differentiates R-Meranzin from Osthole and Imperatorin

(R)-Meranzin acts as an agonist at the alpha 2-adrenoceptor, a mechanism that distinguishes it from other coumarins such as osthole and imperatorin which lack this specific receptor activity [1]. In the rat forced swimming test (FST), (R)-Meranzin hydrate (9 mg/kg) reduced immobility time, and this antidepressant-like effect was completely blocked by the alpha 2-adrenoceptor antagonist yohimbine but not by the alpha 1-adrenoceptor antagonist prazosin [2]. This receptor-specific mechanism is not observed for osthole or imperatorin, which primarily exert their effects through other pathways such as GABA modulation or antibacterial activity [3].

Antidepressant Adrenergic Receptor Brain-Gut Axis

Prolonged Elimination Half-Life Distinguishes R-Meranzin from Co-Administered Flavonoids

In a multi-component comparative pharmacokinetic study in rats, meranzin (the parent compound of (R)-Meranzin) demonstrated a significantly longer elimination half-life (t1/2z >6.5 h) compared to co-administered flavonoids such as naringenin and hesperetin [1]. While meranzin, nobiletin, naringenin, and hesperetin all showed rapid absorption with Tmax around 1.0 h, meranzin exhibited sustained plasma concentrations due to its extended elimination phase [2]. Specifically, the t1/2 of meranzin hydrate was faster than naringenin and hesperetin, indicating distinct metabolic handling of the coumarin scaffold relative to flavonoid comparators [3].

Pharmacokinetics Oral Bioavailability Elimination Half-Life

Cytotoxic Selectivity Profile in NSCLC-N6 and KB Cancer Cell Lines

(R)-Meranzin exhibits selective cytotoxicity against human cancer cell lines with IC50 values of 14.6 μg/mL against NSCLC-N6 (non-small cell lung cancer) cells and 12.3 μg/mL against KB (oral epidermoid carcinoma) cells . In comparison, osthol and peroxyauraptenol show higher cytotoxic activity with IC50 values of 65 μg/mL and 72 μg/mL respectively, indicating (R)-Meranzin is approximately 4-5 fold more potent than these alternative coumarins in these specific cancer models [1]. This differential potency profile supports targeted investigation of (R)-Meranzin in lung and oral cancer research where osthol and related analogs demonstrate insufficient activity.

Cytotoxicity Cancer IC50

AMPA-ERK1/2-BDNF Pathway Activation: A Mechanistic Distinction from MAO-Inhibiting Coumarins

(R)-Meranzin exerts its antidepressant effects through activation of the AMPA-ERK1/2-BDNF signaling pathway, a rapid-acting mechanism distinct from the monoamine oxidase (MAO) inhibition exhibited by many other antidepressant coumarins such as scopoletin and 7-hydroxycoumarin [1]. In animal models of acute stress, meranzin hydrate produced rapid antidepressant effects mediated by AMPA receptor activation and involving BDNF modulation through the ERK1/2 pathway [2]. This contrasts with coumarins like psoralen and esculetin which primarily act through MAO-B inhibition and neurotransmitter reuptake modulation, offering a mechanistically orthogonal approach to depression research [3].

Antidepressant Mechanism BDNF Synaptic Plasticity

Dual Brain-Gut Axis Activity: Antidepressant and Prokinetic Effects Lacking in Osthole

(R)-Meranzin uniquely demonstrates combined antidepressant and prokinetic (gastrointestinal motility-enhancing) effects through shared regulation of the alpha 2-adrenoceptor in the brain-gut axis [1]. In the forced swimming test, meranzin hydrate (9 mg/kg) decreased immobility time, and this antidepressant effect was paralleled by improved gastrointestinal transit in the same animals [2]. This dual brain-gut activity is not observed for other coumarins such as osthole, which lacks prokinetic effects despite exhibiting some central nervous system activity [3]. (R)-Meranzin therefore represents a unique tool for investigating the comorbidity of depression and functional gastrointestinal disorders.

Brain-Gut Axis Functional Dyspepsia Gastrointestinal Motility

R-Meranzin Recommended Procurement Scenarios for Research and Development


Mechanistic Studies of Brain-Gut Axis Disorders and Depression-GI Comorbidity

Procure (R)-Meranzin for in vivo and ex vivo investigations of shared neuro-gastrointestinal signaling mechanisms. The compound's validated alpha 2-adrenoceptor agonism and dual antidepressant/prokinetic activity [1] make it uniquely suitable for studying the comorbidity of depression and functional dyspepsia, where alternative coumarins such as osthole lack gastrointestinal activity. Recommended experimental models include the rat forced swimming test combined with gastrointestinal transit assays, and unpredictable chronic mild stress (UCMS) paradigms assessing both mood and motility endpoints [2].

Rapid-Acting Antidepressant Drug Discovery Programs Targeting AMPA-BDNF Pathways

Select (R)-Meranzin as a positive control or lead scaffold for screening programs focused on rapid-onset antidepressant mechanisms. The compound's activation of the AMPA-ERK1/2-BDNF signaling pathway [1] provides a mechanistically distinct tool compared to MAO-inhibiting coumarins like scopoletin or 7-hydroxycoumarin. Researchers investigating synaptic plasticity, neurotrophic factor modulation, or ketamine-like rapid antidepressant effects should prioritize (R)-Meranzin over alternative coumarins to access this specific pathway [2].

Lung and Oral Cancer Cytotoxicity Screening and Lead Optimization

Use (R)-Meranzin in anticancer drug discovery programs targeting NSCLC-N6 (lung) and KB (oral) carcinoma cell lines. The compound demonstrates IC50 values of 14.6 μg/mL and 12.3 μg/mL respectively [1], representing 4-5 fold greater potency than the widely studied coumarin osthole (IC50 65 μg/mL) in comparable assays [2]. (R)-Meranzin should be procured as a starting scaffold for medicinal chemistry optimization in lung and oral cancer indications, where alternative coumarins show insufficient activity.

Pharmacokinetic Studies Requiring Sustained Plasma Exposure with Once-Daily Dosing

Select (R)-Meranzin for preclinical pharmacokinetic and pharmacodynamic studies where extended target engagement is required. The compound's prolonged elimination half-life (t1/2z >6.5 h) [1] supports sustained plasma concentrations and once-daily dosing regimens, offering practical advantages over shorter-lived flavonoids such as naringenin and hesperetin (t1/2z 2-5 h) [2]. This property is particularly valuable for chronic in vivo efficacy studies and therapeutic window assessments requiring stable compound exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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